molecular formula C11H10F3NO B7894542 (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol

(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol

Cat. No.: B7894542
M. Wt: 229.20 g/mol
InChI Key: WKIBHDLFGFRRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the trifluoroethyl group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol typically involves the introduction of the trifluoroethyl group to an indole precursor. One possible synthetic route could involve the reaction of an indole derivative with a trifluoroethylating agent under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol may undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups to the indole ring.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on various biological pathways and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Indole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol would depend on its specific biological target. Indole derivatives often interact with various enzymes and receptors in the body, modulating their activity. The trifluoroethyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(2,2,2-Trifluoroethyl)-1H-indol-4-yl)methanol include other indole derivatives with different substituents, such as:

  • (1-Methyl-1H-indol-4-yl)methanol
  • (1-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxaldehyde)
  • (1-(2,2,2-Trifluoroethyl)-1H-indole-2-carboxylic acid)

Uniqueness

The presence of the trifluoroethyl group in this compound may impart unique chemical and biological properties compared to other indole derivatives. This group can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)indol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)7-15-5-4-9-8(6-16)2-1-3-10(9)15/h1-5,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIBHDLFGFRRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.